molecular formula C9H11NO3 B1354378 Methyl 3-amino-5-methoxybenzoate CAS No. 217314-47-1

Methyl 3-amino-5-methoxybenzoate

Cat. No.: B1354378
CAS No.: 217314-47-1
M. Wt: 181.19 g/mol
InChI Key: OWMZQNZFHGAVCN-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZQNZFHGAVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474041
Record name Methyl 3-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217314-47-1
Record name Methyl 3-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Computational Characterization of Methyl 3 Amino 5 Methoxybenzoate

Spectroscopic Elucidation and Interpretation

Spectroscopic methods provide a powerful lens through which the intricate details of molecular structure can be observed and interpreted. For Methyl 3-amino-5-methoxybenzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a complete picture of its atomic connectivity and composition.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic compounds in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in assigning the proton (¹H) and carbon (¹³C) signals and understanding the spatial relationships between atoms.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different protons in the molecule. The methoxy (B1213986) group protons appear as a sharp singlet at 3.80 ppm, while the methyl ester protons also present as a singlet at 3.88 ppm. unisi.it The aromatic protons exhibit a specific splitting pattern. The proton at the C2 position is observed as a triplet at 6.41 ppm with a coupling constant (J) of 2.1 Hz, indicative of coupling to the two meta-protons. The remaining two aromatic protons at the C4 and C6 positions appear as a multiplet in the range of 6.96–7.00 ppm. unisi.it

¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
3.80 Singlet - 3H -OCH₃
3.88 Singlet - 3H -COOCH₃
6.41 Triplet 2.1 1H Ar-H2
6.96-7.00 Multiplet - 2H Ar-H4, Ar-H6

Data sourced from a study by Usiena air. unisi.it

The conformation of this compound in solution is influenced by the rotational freedom around the single bonds, particularly the C-O bonds of the methoxy and ester groups, and the C-N bond of the amino group. While specific Nuclear Overhauser Effect (NOE) studies for this molecule were not found, conformational analysis of substituted anisoles and benzamides using NMR is a well-established practice. Such studies often reveal the preferred orientation of the substituents relative to the benzene (B151609) ring, which can be influenced by steric hindrance and electronic interactions. For instance, the methoxy group in substituted anisoles can adopt a planar or non-planar conformation relative to the aromatic ring, and the energy barrier for this rotation can be determined by variable temperature NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. While specific HRMS data for this compound was not found in the surveyed literature, a study on related new diarylsulfonamide inhibitors utilized a hybrid QSTAR XL quadrupole/time-of-flight spectrometer for their HRMS analyses. This type of instrumentation would be suitable for determining the exact mass of the protonated molecule [M+H]⁺ of this compound, which has a calculated monoisotopic mass of 181.0739 g/mol for the neutral species (C₉H₁₁NO₃).

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion or a protonated molecule) to generate a characteristic fragmentation spectrum. This spectrum provides valuable information about the connectivity of the molecule. For this compound, the fragmentation pathways would likely involve the loss of the methyl group from the ester (a loss of 15 Da), the loss of the methoxy group (a loss of 31 Da), or the cleavage of the ester group itself. The resulting fragment ions would provide confirmatory evidence for the proposed structure. While a detailed MS/MS analysis for this specific compound is not available in the reviewed literature, the general fragmentation patterns of aromatic esters and amines are well-documented and would be expected to apply.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be characterized by a series of distinct absorption and scattering bands corresponding to the stretching and bending vibrations of its constituent bonds.

Based on established group frequencies, the IR spectrum of this compound is expected to exhibit characteristic peaks. The N-H stretching vibrations of the primary amine group typically appear in the region of 3400-3250 cm⁻¹ as two distinct bands for the symmetric and asymmetric modes. orgchemboulder.com The aromatic C-H stretching vibrations are anticipated to be observed just above 3000 cm⁻¹. The carbonyl (C=O) stretching of the methyl ester group is a strong, prominent band expected in the range of 1725-1705 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups would likely produce strong bands in the 1300-1000 cm⁻¹ region. Additionally, the C-N stretching of the aromatic amine should be visible around 1340-1250 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

In a computational study of the related molecule 2-amino-3-methylbenzoic acid, DFT calculations were used to assign vibrational modes. For instance, the hydroxyl group stretching was calculated at 3595 cm⁻¹, while the symmetric and asymmetric stretching vibrations of the amino group were computed at 3531 cm⁻¹ and 3368 cm⁻¹, respectively. dergipark.org.tr The most intense peak in the calculated spectrum corresponded to the C=O stretching vibration. dergipark.org.tr Similar computational approaches for this compound would provide theoretical vibrational frequencies to aid in the precise assignment of the experimental IR and Raman bands.

Raman spectroscopy, being complementary to IR, would also provide valuable information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the functional groups would also be active.

A comprehensive analysis would involve comparing the experimental IR and Raman spectra with theoretically calculated spectra to provide a detailed and accurate assignment of the vibrational modes.

Table 1: Expected Infrared Absorption Ranges for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3400 - 3250
Aromatic C-HStretch~3100 - 3000
Ester (C=O)Stretch1725 - 1705
Aromatic C=CStretch1600 - 1450
Aromatic Amine (C-N)Stretch1340 - 1250
Ester & Ether (C-O)Stretch1300 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the benzene ring with both an amino and a methoxy group (auxochromes) and a methyl ester group (a chromophore) will influence its UV-Vis spectrum.

The electronic spectrum is expected to show absorptions characteristic of a substituted benzene ring. These transitions are typically π → π* transitions. The presence of the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester group can lead to intramolecular charge transfer (ICT) bands. These ICT transitions often result in a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

In general, organic molecules with conjugated π systems exhibit strong UV-Vis absorption. researchgate.net The electronic transitions occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of these transitions is inversely proportional to the wavelength of the absorbed light.

For a precise understanding, the experimental UV-Vis spectrum should be correlated with theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic transition energies and corresponding wavelengths. A computational study on a different organic molecule, for example, assigned two peaks at 290 and 436 nm to n-π* and π-π* transitions, respectively. researchgate.net A similar analysis for this compound would help in assigning the observed absorption bands to specific electronic transitions.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate was determined to be monoclinic with the space group P2₁/c. irjweb.com This information suggests that this compound might also crystallize in a common space group. Key structural features to be determined from an X-ray analysis would include bond lengths, bond angles, and torsion angles, which would reveal the planarity of the benzene ring and the orientation of the substituent groups.

For instance, in the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate, the proton transfer from the carboxyl group to the pyridine (B92270) nitrogen was confirmed, leading to a widening of the C-N-C angle in the pyridinium (B92312) ring. nih.gov In the case of this compound, intramolecular and intermolecular hydrogen bonding involving the amino group and the carbonyl oxygen of the ester would be expected to play a significant role in stabilizing the crystal packing. These interactions would be clearly elucidated by a single-crystal X-ray diffraction study.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict molecular properties. This section focuses on the application of Density Functional Theory (DFT) to analyze the geometry, electronic structure, and reactivity of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has proven to be a reliable approach for calculating molecular geometries, vibrational frequencies, and electronic properties of organic molecules.

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the equilibrium structure of this compound can be determined. This provides precise values for bond lengths, bond angles, and dihedral angles.

For example, a DFT study on 2-amino-3-methylbenzoic acid calculated the monomeric and dimeric structures to compare with experimental XRD results. dergipark.org.tr Such calculations for this compound would reveal the extent of planarity of the molecule and the spatial orientation of the amino, methoxy, and methyl ester groups. The electronic structure analysis would involve the calculation of atomic charges and dipole moments, providing insights into the charge distribution and polarity of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies a more reactive molecule. DFT calculations can provide detailed visualizations of the HOMO and LUMO, showing their distribution over the molecule. For this compound, it is expected that the HOMO would be localized primarily on the electron-rich benzene ring and the amino group, while the LUMO might be distributed over the electron-withdrawing methyl ester group and the benzene ring. This distribution would indicate the likely sites for electrophilic and nucleophilic attack.

In a theoretical study of a Schiff base, the narrow frontier orbital gap was indicative of eventual charge transfer interaction within the molecule and high chemical reactivity. A similar analysis for this compound would provide valuable information about its electronic behavior and reactivity.

Table 2: Illustrative Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO(Calculated Value)
ELUMO(Calculated Value)
HOMO-LUMO Gap (ΔE)(Calculated Value)
Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. ambeed.com It allows for the prediction of how a molecule will interact with other chemical species. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). Green represents areas with a neutral potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atoms of the ester and methoxy groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These areas would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. google.comresearchgate.net

Table 1: Hypothetical MEP Surface Characteristics for this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Amino Group (-NH2)Negative (around N), Positive (around H)Electrophilic and Nucleophilic interactions
Methoxy Group (-OCH3)Negative (around O)Electrophilic attack
Ester Group (-COOCH3)Negative (around O)Electrophilic attack
Aromatic RingGenerally neutral with variationsSite for various substitutions

This table is illustrative and based on general principles of MEP mapping, as specific data for this compound is not available in the searched literature.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), can predict various spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), and vibrational frequencies (IR and Raman). These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations could provide a theoretical vibrational spectrum. The predicted wavenumbers would correspond to the stretching and bending vibrations of its functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-O stretches of the methoxy and ester groups. Similarly, predicted ¹H and ¹³C NMR chemical shifts would aid in the assignment of the signals in experimentally obtained spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

ParameterFunctional GroupPredicted Value
IR Frequency (cm⁻¹)N-H stretch~3400-3500
IR Frequency (cm⁻¹)C=O stretch~1700-1720
¹H NMR (ppm)-NH2~3.5-4.5
¹H NMR (ppm)-OCH3~3.8
¹³C NMR (ppm)C=O~165-170

This table contains hypothetical data based on typical values for these functional groups, as specific computational predictions for this compound are not documented in the searched literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, stability, and interactions with the environment. bris.ac.uk

Conformational Flexibility and Stability

An MD simulation of this compound would reveal the rotational freedom around its single bonds, particularly the C-O bond of the methoxy group and the C-C bond connecting the ester group to the aromatic ring. This analysis would identify the most stable conformations (lowest energy states) of the molecule and the energy barriers between different conformations. The flexibility of the amino and methoxy groups can influence how the molecule binds to a potential biological target.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). This would show how the solvent affects the molecule's conformation and dynamics. For instance, in a polar solvent, the polar groups of the molecule (amino, ester, methoxy) would form hydrogen bonds with the solvent, which could stabilize certain conformations over others.

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ambeed.comscispace.com To build a QSAR model, various molecular descriptors are calculated for each compound. While a full QSAR study requires a dataset of multiple compounds with measured biological activity, the key parameters for this compound can be calculated.

These descriptors fall into several categories:

Electronic: Dipole moment, partial charges, polarizability.

Steric: Molecular weight, volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

Table 3: Key QSAR Parameters (Hypothetical Values) for this compound

Descriptor TypeParameterHypothetical Value
ElectronicDipole Moment (Debye)~2.5 D
StericMolecular Weight ( g/mol )181.19
HydrophobicLogP~1.5
TopologicalTopological Polar Surface Area (Ų)~65

This table presents hypothetical values for QSAR descriptors. Actual values would need to be calculated using specialized software.

Non-Linear Optics (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecule's hyperpolarizability. Computational methods can predict the first-order hyperpolarizability (β) of a molecule.

For a molecule to have a significant NLO response, it typically needs a large dipole moment and an extended π-conjugated system with electron-donating and electron-withdrawing groups. This compound has an electron-donating amino group and a methoxy group, and a somewhat electron-withdrawing ester group, all attached to a π-conjugated aromatic ring. A computational analysis would quantify its hyperpolarizability and assess its potential as an NLO material.

Chromatographic and Separative Techniques

The analytical characterization of this compound and related compounds relies heavily on chromatographic techniques. These methods are essential for separating the target compound from impurities, starting materials, and degradation products, ensuring its purity and quality. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary tools employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique in pharmaceutical analysis for both qualitative and quantitative assessments. iajps.com Its application in the analysis of this compound involves robust method development and validation to ensure reliable and accurate results.

The development of an HPLC method for this compound would typically involve the selection of a suitable stationary phase, mobile phase, and detector. A common choice for the stationary phase is a C18 column, which is effective for separating a wide range of organic molecules. turkjps.orgresearchgate.net The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve good resolution and peak shape. turkjps.orgnih.gov

Method validation is a critical step to ensure the developed HPLC method is fit for its intended purpose. wu.ac.th This process involves evaluating several parameters as defined by the International Council for Harmonisation (ICH) guidelines. iajps.comturkjps.org Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response. For instance, a typical linear range for a similar compound was found to be 5-100 µg/mL. turkjps.org

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. Acceptable recovery is generally within 98-102%. turkjps.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. turkjps.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a comparable analysis, an LOD of 0.02 µg/mL was reported. turkjps.org

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A well-validated HPLC method is crucial for the routine quality control of this compound.

Table 1: Typical HPLC Method Parameters for Analysis of Aromatic Amines

ParameterTypical Value/Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm) turkjps.orgresearchgate.net
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., acetate (B1210297), phosphate) gradient or isocratic elution. turkjps.orgnih.gov
Flow Rate 0.8 - 1.0 mL/min turkjps.orgwu.ac.th
Detection UV/Vis or Diode Array Detector (DAD) turkjps.org
Column Temperature Ambient or controlled (e.g., 30°C) turkjps.org
Injection Volume 10 - 30 µL turkjps.org

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product. molnar-institute.com These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). iajps.com HPLC is a primary tool for this purpose. iajps.commolnar-institute.com

Forced degradation studies are intentionally conducted to produce degradation products under stressed conditions such as acidic, basic, oxidative, thermal, and photolytic stress. turkjps.orgdphen1.com These studies help to establish the degradation pathways and the intrinsic stability of the molecule. The developed HPLC method must be "stability-indicating," meaning it can separate the main compound from all its degradation products. turkjps.org

The characterization of unknown impurities and degradation products often requires hyphenated techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry). iajps.com HPLC separates the components, and the mass spectrometer provides mass information, which is crucial for elucidating the structures of these minor components. molnar-institute.com

Table 2: Common Degradation Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M HCl, heat
Basic Hydrolysis 0.1 M NaOH, heat
Oxidative Degradation 3-30% H₂O₂, room temperature or heat
Thermal Degradation Dry heat (e.g., 60-80°C)
Photolytic Degradation Exposure to UV light

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility and thermal stability for GC analysis. nih.govnist.gov

For a compound like this compound, which is an amino acid derivative, GC-MS analysis would likely involve a derivatization step. nih.gov A common derivatization method for amino acids is esterification of the carboxylic acid group followed by acylation of the amino group. nih.govnist.gov For example, derivatization with methyl chloroformate in methanol can produce methyl esters of methoxycarbonyl derivatives, which are suitable for GC-MS analysis. nist.govresearchgate.net

The GC separates the derivatized compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which acts as a "molecular fingerprint" for identification. oup.com GC-MS offers high sensitivity and resolution, making it an excellent tool for identifying and quantifying trace-level impurities. mdpi.com

Chiral Separations (if applicable to derivatives)

Chirality is a key consideration in the pharmaceutical industry as different enantiomers of a chiral drug can have different pharmacological activities and toxicities. While this compound itself is not chiral, its derivatives could be. If a synthetic route involving this compound leads to a chiral product, then chiral separation becomes necessary.

Chiral HPLC is the most common technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP). google.comcapes.gov.br These CSPs are designed to interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. google.com The mobile phase for chiral separations often consists of a non-polar solvent like a hydrocarbon mixed with a polar modifier like a lower alkanol. google.com

The development of a chiral separation method involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. Once separated, the enantiomeric excess (e.e.) can be determined, which is a measure of the purity of one enantiomer over the other.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 3-amino-5-methoxybenzoate as a Key Synthetic Building Block

The strategic placement of the amino and ester functionalities allows this compound to function as a substituted anthranilic acid derivative, a class of compounds renowned for its role in the synthesis of fused heterocyclic systems. The methoxy (B1213986) group further modulates the electronic properties of the ring and can influence the reactivity and biological activity of the resulting molecules.

The compound serves as a foundational element for the construction of a variety of heterocyclic scaffolds, which are central to medicinal chemistry and materials science due to their diverse biological and photophysical properties.

While direct synthesis routes starting from this compound are not extensively documented, closely related substituted aminobenzoates are pivotal in the synthesis of complex quinazoline (B50416) derivatives. For instance, a key step in the synthesis of Gefitinib, a potent anticancer agent, involves the cyclization of a substituted methyl aminobenzoate. The synthesis begins with methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including alkylation, nitration, and reduction, to yield methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate. ontosight.aimdpi.com This intermediate is then cyclized with formamidine (B1211174) acetate (B1210297) to construct the core quinazolinone ring structure. ontosight.aimdpi.com

Another example involves the cyclization of 2-amino-5-methoxy-4-(3-morpholinopropoxy)methyl benzoate (B1203000) with ammonium (B1175870) acetate and formamide (B127407) at high temperatures to produce 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one, demonstrating the utility of such precursors in building the quinazoline framework. biosynth.com These examples underscore the potential of this compound and its analogues as crucial precursors for medicinally important quinazolines.

Table 1: Synthesis of Quinazolinone Precursor for Gefitinib

Starting Material Reagents Product Yield
Methyl 3-hydroxy-4-methoxybenzoate 1-Bromo-3-chloropropane, K₂CO₃, DMF Methyl 3-(3-chloropropoxy)-4-methoxybenzoate 95%
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate HNO₃, Acetic Acid, Acetic Anhydride (B1165640) Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate 89%
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate Powdered Iron, Acetic Acid, Methanol (B129727) Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate 77%
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate Formamidine acetate, Ethanol (B145695) 7-(3-Chloropropoxy)-6-methoxyquinazolin-4(3H)-one 92%

Data sourced from references ontosight.aimdpi.com.

Benzoxazinones are another important class of heterocyclic compounds, often prepared from anthranilic acid derivatives. The general synthesis involves the reaction of an anthranilic acid with an acid anhydride, such as acetic anhydride. This reaction proceeds via acylation of the amino group, followed by a cyclization-dehydration reaction to form the benzoxazinone (B8607429) ring. As a substituted methyl ester of an anthranilic acid, this compound is a chemically logical and potential precursor for the synthesis of methoxy-substituted benzoxazinone scaffolds. However, specific examples detailing the use of this compound for this transformation are not prominently featured in the surveyed scientific literature.

This compound, also known by its synonym methyl 5-methoxyanthranilate, has been explicitly used as a starting material in the synthesis of novel aza-acridine derivatives. In a documented synthetic route, methyl 5-methoxyanthranilate is reacted with 2,6-dichloro-3-nitropyridine (B41883) to form methyl 2-((6-chloro-3-nitropyridin-2-yl)amino)-5-methoxybenzoate. This intermediate then serves as a scaffold for further modifications, such as the introduction of various aminoalkyl side chains by nucleophilic aromatic substitution of the chlorine atom. These reactions lead to a series of aza-acridine precursors with high yields.

Table 2: Synthesis of Aza-acridine Precursors from this compound

Reactant 1 Reactant 2 Product Yield
This compound 2,6-Dichloro-3-nitropyridine Methyl 2-((6-chloro-3-nitropyridin-2-yl)amino)-5-methoxybenzoate 76%
Methyl 2-((6-chloro-3-nitropyridin-2-yl)amino)-5-methoxybenzoate N,N-Diethylethylenediamine Methyl 2-((6-((2-(diethylamino)ethyl)amino)-3-nitropyridin-2-yl)amino)-5-methoxybenzoate 97%
Methyl 2-((6-chloro-3-nitropyridin-2-yl)amino)-5-methoxybenzoate N,N-Dimethyl-1,3-propanediamine Methyl 2-((6-((3-(dimethylamino)propyl)amino)-3-nitropyridin-2-yl)amino)-5-methoxybenzoate 95%

The synthesis of thiazole (B1198619) and benzothiazole (B30560) derivatives typically involves precursors containing a sulfur atom, such as 2-aminothiophenol (B119425) for benzothiazoles. A review of the scientific literature indicates that the use of this compound as a direct starting material for the construction of thiazole or benzothiazole rings is not a commonly reported synthetic strategy.

While derivatives of aminobenzoic acids are fundamental in biochemistry, the specific role of this compound as a direct intermediate in the total synthesis of complex natural products is not widely documented in available literature. A related compound, 3-Amino-5-hydroxybenzoic acid (AHBA), is a well-known precursor for a large family of natural products, including ansamycins and mitomycins. However, direct synthetic utilization of the methoxy analogue, this compound, in this context is not prominently reported.

Scaffold for Combinatorial Chemistry Libraries

This compound is a valuable molecular scaffold for the construction of combinatorial chemistry libraries, which are large collections of structurally related compounds. Its utility stems from the presence of multiple reactive sites—the amino group and the methyl ester—which can be selectively functionalized to generate a diverse array of derivatives. This disubstituted benzene (B151609) ring provides a rigid core structure upon which various substituents can be systematically introduced, enabling the exploration of chemical space for applications such as drug discovery.

In the development of new therapeutic agents, this compound has been utilized as a foundational building block. For instance, it is a key intermediate in the synthesis of focused libraries of novel drug candidates. Researchers have designed and synthesized libraries containing hundreds of compounds based on scaffolds that can be prepared from this compound. researchgate.net A notable example is its use in the generation of a library of 350 diarylsulfonamide compounds designed to act as inhibitors of Leishmania tubulin. researchgate.net The synthesis of these libraries often involves a series of reactions where the amino group of the scaffold is reacted with various sulfonyl chlorides, and the ester group can be subsequently modified if desired. researchgate.netnih.gov

The general process for using this compound as a scaffold can be outlined as follows:

Preparation of the Scaffold : The compound itself is typically synthesized via Fischer esterification of 3-amino-5-methoxybenzoic acid. nih.govunisi.it

Library Generation : The core scaffold is then subjected to a series of parallel or split-and-mix synthesis steps. The amino group is a common site for diversification, readily reacting with electrophiles like sulfonyl chlorides, acyl chlorides, or isocyanates. researchgate.netgoogle.comgoogle.com

Further Diversification : The ester functional group offers another point for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation, or reduction to a benzyl (B1604629) alcohol.

This systematic approach allows for the rapid generation of hundreds of distinct molecules, each with a common core but different peripheral substituents. The properties of these new molecules can then be screened for biological activity, leading to the identification of lead compounds for further development. Patents related to kinase inhibitors frequently cite the use of this compound as a starting material for creating large sets of candidate molecules for screening. google.comgoogle.comgoogle.com

Table 1: Representative Library Synthesis Utilizing Amine Functionalization

Reagent ClassReaction TypeResulting MoietyApplication Context
Sulfonyl ChloridesSulfonamide formationAr-SO₂-NH-RKinase Inhibitors, Antileishmanial Agents researchgate.netnih.gov
Acyl ChloridesAmide formationAr-CO-NH-RPharmaceutical Scaffolds
IsocyanatesUrea formationAr-NH-CO-NH-RKinase Inhibitors google.com

Synthesis of Advanced Organic Materials

Despite extensive searches of scientific literature and chemical databases, specific research findings detailing the use of this compound for the following applications were not available. While chemical suppliers may categorize the compound under broad headings related to these fields, peer-reviewed research demonstrating its direct use as a primary building block in these specific material science contexts could not be identified.

Precursors for Polymeric Materials

No specific studies were found describing the polymerization of this compound into polymeric materials for materials science applications.

Components in Supramolecular Chemistry

There is no available research focused on the use of this compound as a component in supramolecular chemistry for the design of advanced materials. While its functional groups have the potential for hydrogen bonding, studies detailing its self-assembly into higher-order structures for material applications are absent from the current literature. The term "supramolecular structures" appears in the context of biological targets (like microtubules) for drugs derived from this compound, which is distinct from its use as a building block for synthetic supramolecular materials. nih.gov

Dyes and Pigments

No specific literature was found that documents the synthesis of dyes or pigments where this compound serves as a key precursor or intermediate.

Liquid Crystals and Organic Electronic Materials

Pharmacological and Biological Research Prospects of Methyl 3 Amino 5 Methoxybenzoate Derivatives

Role in Drug Discovery and Development

The aminobenzoate motif is a recurring feature in a variety of pharmaceutical compounds, establishing its importance as a building block in medicinal chemistry. Derivatives of methyl 3-amino-5-methoxybenzoate serve as crucial starting points and intermediates in the synthesis of more complex molecules with potential therapeutic value.

The aminomethoxybenzoate core is a recognized intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). While direct synthetic routes for commercial drugs originating from this compound are not extensively documented in public literature, the utility of closely related analogs is well-established. For instance, structures like 4-Amino-5-Chloro-2-Methoxy Benzoic acid and 4-Amino-2-Methoxy-5-Ethyl Sulfonyl Benzoic Acid serve as key intermediates for the gastroprokinetic agent Cisapride and the antipsychotic Amisulpride, respectively. cnschemicals.com Furthermore, patent literature describes processes for creating complex molecules for therapeutic use, such as pyrazole-4-carboxamide derivatives, which utilize related methoxybenzamido structures as precursors. google.com This demonstrates the role of the broader class of aminomethoxybenzoic acid derivatives as foundational elements in the construction of sophisticated APIs.

The this compound structure is a valuable template for generating libraries of novel compounds in the early stages of drug discovery. By modifying the amino and ester functional groups or by altering the substitution pattern on the aromatic ring, chemists can produce a wide array of derivatives for biological screening. This process is central to identifying "lead compounds"—molecules that exhibit a desired pharmacological activity and can be further optimized. For example, research into derivatives of the related 4-amino-5-chloro-2-methoxybenzoic acid led to the identification of potent modulators of the 5-HT4 receptor, which were developed as potential drug candidates. acs.org Similarly, the coumarin (B35378) scaffold, when functionalized with a 3-phenyl ring system (creating analogs with some structural similarities), has been used to generate a vast set of derivatives that were screened for their ability to inhibit Monoamine Oxidase B (MAO-B), leading to the discovery of promising lead compounds. frontiersin.org

Derivatives based on the aminomethoxybenzoate scaffold have been successfully developed into highly specific agents that target particular enzymes or receptors, a cornerstone of modern pharmacology.

Enzyme Inhibitors: A key area of investigation is the development of enzyme inhibitors for conditions like Parkinson's disease. Monoamine Oxidase B (MAO-B) is a critical enzyme in dopamine (B1211576) metabolism, and its inhibition can alleviate symptoms. frontiersin.org Studies on 3-phenylcoumarin (B1362560) derivatives, which can be considered structural analogs, have identified potent MAO-B inhibitors. frontiersin.org A vast set of these derivatives were synthesized and evaluated, with the most potent compound exhibiting an IC₅₀ value of 56 nM, indicating significant potential for future drug development. frontiersin.org

Receptor Modulators: Derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent modulators of the 5-HT₄ serotonin (B10506) receptor. acs.org These compounds can act as either agonists (activators) or antagonists (blockers) of the receptor, depending on their specific structural features. For example, compound 7a (ML 10302) was identified as a partial agonist with nanomolar affinity for the 5-HT₄ receptor. acs.org In contrast, the introduction of two methyl groups on the piperidine (B6355638) ring of the molecule resulted in a derivative (7g) that acted as a potent antagonist. acs.org This highlights the potential to fine-tune the pharmacological profile of these agents to achieve a specific therapeutic effect.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological effect of a drug molecule can be dramatically altered by minor changes to its chemical structure. SAR studies on aminomethoxybenzoate analogs have revealed key determinants of their efficacy. Functional groups such as fluoro, methoxy (B1213986), methyl, and amino are known to significantly influence the antimigration and antiproliferation activities of potential anticancer compounds. nih.gov

A compelling example comes from research on 5-HT₄ receptor modulators derived from 4-amino-5-chloro-2-methoxybenzoic acid. acs.org The study demonstrated that the nature of the substituent on a piperidine ring within the molecule dictates its pharmacological action.

Compound Piperidine Ring Substitution Biological Activity Affinity (Ki)
7a (ML 10302) UnsubstitutedPartial Agonist1.07 nM
7k 4-CONH₂Partial Agonist1.0 nM
7g cis-3,5-dimethylAntagonist0.26 nM

This table illustrates how specific substitutions on the piperidine ring of 4-amino-5-chloro-2-methoxybenzoate derivatives determine their function as either 5-HT₄ receptor agonists or antagonists. Data sourced from the Journal of Medicinal Chemistry. acs.org

This dramatic shift from an agonist to a potent antagonist with the addition of two methyl groups underscores the profound impact of subtle structural modifications. acs.org Similarly, SAR analyses of novel diarylamino-1,3,5-triazine analogs showed that the addition of a methyl group could substantially increase inhibitory potency against angiogenesis-related targets. nih.gov

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind effectively to a biological target like a receptor or enzyme. Conformational analysis seeks to identify the preferred spatial arrangement of a molecule's atoms.

For derivatives of aminomethoxybenzoates, techniques like X-ray crystallography and computational molecular modeling are employed to understand their structure. acs.org In the study of 5-HT₄ receptor modulators, analysis revealed that the most stable and active conformations featured a "cis folded" ethyl chain. acs.org This specific shape was found to be similar to that of other known potent benzamide-based serotonin receptor ligands. acs.org

Further studies on related phenoxyalkylamines with high affinity for the 5-HT₂ receptor utilized computational analysis to correlate the distances between key atoms (specifically, the amine nitrogen and a central oxygen) with binding affinity. nih.gov This research also demonstrated that the stereochemistry of a substituent, such as a hydroxyl group, could significantly impact binding by altering the energetically favorable conformations of the molecule. nih.gov Docking-based analyses, as used in the study of MAO-B inhibitors, provide a virtual model of how the ligand fits into the active site of its target enzyme, further elucidating the structural requirements for binding and inhibition. frontiersin.org

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), serving to distill the complex structural information of active molecules into a simplified three-dimensional representation of essential chemical features required for biological activity. nih.govfrontiersin.org This approach is broadly categorized into ligand-based and structure-based methods. nih.gov Ligand-based models are developed from a set of known active compounds, identifying the common functionalities and their spatial arrangements that are critical for interacting with a biological target. acs.org Conversely, structure-based models derive these features from the known 3D structure of the target protein (e.g., an enzyme or receptor), often with a bound ligand, to map the key interaction points within the binding site. nih.gov

The development of a pharmacophore model involves identifying crucial features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. frontiersin.orgpharmacophorejournal.comnih.gov For instance, in the development of matrix metalloproteinase (MMP) inhibitors, a five-point model (AAARR) consisting of hydrogen bond acceptors and aromatic rings was found to be significant. periodikos.com.br Similarly, for factor IXa inhibitors, the key contributing features were identified as a hydrogen bond acceptor, a hydrogen bond donor, and positively charged and aromatic characteristics. pharmacophorejournal.com

Once validated, these models serve as powerful filters for virtual screening of large compound libraries to identify novel "hits"—molecules that match the pharmacophoric features and are therefore predicted to be active. acs.orgjppres.com This allows researchers to prioritize structurally diverse compounds for synthesis and biological testing, accelerating the discovery of new lead molecules. nih.gov Furthermore, these models are frequently used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which correlate the structural features of molecules with their biological activities. periodikos.com.br Such QSAR models provide quantitative insights into how modifications to a chemical scaffold, such as that of this compound, might enhance inhibitory potential, thereby guiding the design of more potent and selective derivatives. pharmacophorejournal.comperiodikos.com.br

Mechanisms of Biological Action

Enzyme Inhibition Profiles and Kinetics

The biological activity of derivatives based on the this compound scaffold can often be attributed to their ability to inhibit specific enzymes. Understanding the kinetics of this inhibition is crucial for characterizing their mechanism of action. Enzyme inhibition can be broadly classified as competitive, non-competitive, uncompetitive, or mixed-type, each defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. libretexts.orgnih.gov

Competitive Inhibition: The inhibitor binds to the same active site as the substrate, competing with it. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). youtube.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vₘₐₓ without changing the Kₘ. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, which is an unusual mechanism that reduces both Vₘₐₓ and Kₘ. libretexts.org

Mixed Inhibition: The inhibitor binds to an allosteric site, but has different affinities for the free enzyme and the ES complex. This affects both Vₘₐₓ and Kₘ. nih.gov

Kinetic studies on derivatives of related aminobenzoic acids have demonstrated their potential as enzyme inhibitors. For example, certain carboxamide-based derivatives have been shown to act as non-competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The inhibitory constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a key parameter derived from these studies. nih.gov

Below is a table summarizing kinetic data for representative aminobenzoic acid and methoxy-substituted derivatives against various enzymes.

Compound/DerivativeTarget EnzymeIC₅₀ Value (µM)Kᵢ Value (µM)Inhibition Type
4-amino-3-bromo-5-fluorobenzohydrazideAcetylcholinesterase (AChE)0.590.10 ± 0.04-
4-amino-3-bromo-5-fluorobenzohydrazideButyrylcholinesterase (BChE)0.15--
Carboxamide-based derivativeAcetylcholinesterase (AChE)-0.041 ± 0.60Non-competitive
Carboxamide-based derivativeButyrylcholinesterase (BChE)-8.46 ± 0.66Non-competitive
Benzylaminobenzoic acid derivativeButyrylcholinesterase (BChE)2.67 ± 0.05--

Data sourced from studies on various aminobenzoic acid derivatives. nih.gov

These kinetic analyses, often performed using graphical methods like Lineweaver-Burk plots, are essential for elucidating the precise molecular interactions between a potential drug molecule and its enzyme target. embrapa.br

Receptor Binding and Signal Transduction Modulation

Beyond direct enzyme inhibition, derivatives of this compound may exert their effects by binding to biological receptors and modulating downstream signaling pathways. High-resolution techniques like cryogenic electron microscopy (cryo-EM) can reveal the precise binding modes of such molecules within complex biological machinery. For instance, studies on aminobenzoic acid derivatives have shown how they bind within the catalytic center of the ribosome. acs.org These structures revealed that the derivatives can obstruct the conformational rearrangements necessary for the ribosome's induced-fit mechanism, thereby explaining their reduced reactivity compared to natural amino acids. acs.org

In the context of cancer therapy, methoxy-substituted derivatives have been shown to modulate pathways related to programmed cell death (apoptosis). For example, certain methoxyflavone derivatives can enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov These compounds were found to up-regulate the expression of death receptors DR4 and DR5 on the surface of human leukemia cells. This binding event triggers a downstream cascade involving the activation of key executioner proteins like caspase-8 and caspase-3, and modulates the levels of other regulatory proteins such as cFLIP and Mcl-1, ultimately leading to cell death. nih.gov This demonstrates a clear mechanism of receptor binding leading directly to the modulation of a critical signal transduction pathway. nih.gov

Cellular Pathway Interactions

The therapeutic potential of this compound derivatives is further underscored by their ability to interact with and modulate key cellular signaling pathways implicated in disease. Research into structurally related methoxy-substituted compounds has identified specific interactions with pathways crucial for cancer development and immune response.

One significant area of investigation is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers, including basal cell carcinoma and medulloblastoma. nih.gov A series of 2-methoxybenzamide (B150088) derivatives were designed and synthesized as inhibitors of this pathway. These compounds were shown to target the Smoothened (Smo) receptor, a critical component of the Hh signaling cascade. By inhibiting Smo, these derivatives prevent the downstream activation of Gli transcription factors, effectively shutting down the pro-tumorigenic signaling. nih.gov One derivative, compound 21 , demonstrated potent Hh pathway inhibition at a nanomolar concentration by preventing the translocation of Smo into the primary cilium, a key step in signal activation. nih.gov

Another promising avenue involves the modulation of innate immunity for cancer treatment. The STING (stimulator of interferon genes) pathway is a critical link between the detection of cytosolic DNA (a danger signal) and the production of type I interferons, which orchestrate an anti-tumor immune response. The enzyme ENPP1 negatively regulates this pathway by hydrolyzing the signaling molecule 2′3′-cGAMP. Recently, a novel pyrrolopyrimidinone derivative containing a methoxy group, compound 31 , was identified as a potent and selective ENPP1 inhibitor. acs.org By inhibiting ENPP1, this compound effectively activates the STING pathway, promotes cytokine release, and enhances the innate immune response, leading to significant antitumor efficacy in preclinical models. acs.org

Derivative ClassCellular PathwayTarget ProteinMechanism of ActionTherapeutic Prospect
2-MethoxybenzamidesHedgehog (Hh) SignalingSmoothened (Smo) ReceptorPrevents Smo translocation to the primary cilium, inhibiting the pathway. nih.govAnticancer
Methoxy-substituted PyrrolopyrimidinonesSTING PathwayENPP1Inhibits ENPP1, leading to STING activation and enhanced innate immunity. acs.orgCancer Immunotherapy
MethoxyflavonesTRAIL-induced ApoptosisDeath Receptors (DR4/DR5)Upregulates death receptors, sensitizing cancer cells to apoptosis. nih.govAnticancer

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In the early stages of drug discovery, evaluating the pharmacokinetic properties of a potential drug candidate is as important as evaluating its efficacy. The acronym ADME—which stands for Absorption, Distribution, Metabolism, and Excretion—encompasses the key processes that govern a drug's concentration and persistence in the body. nih.govmdpi.com A poor ADME profile is a major cause of failure for drug candidates in later clinical trials. nih.gov To de-risk and accelerate the development process, in silico ADME prediction has become an indispensable tool. nih.govpharmtech.com

These computational models use a molecule's chemical structure to predict its physicochemical and pharmacokinetic properties. researchgate.net Advanced machine learning and artificial intelligence algorithms can now rapidly screen thousands of virtual candidates, allowing medicinal chemists to prioritize the synthesis of compounds with the highest likelihood of success. pharmtech.com Key ADME parameters are evaluated to predict a compound's potential drug-likeness and behavior in vivo. mdpi.comnih.gov

Below is a table of common ADME parameters predicted using in silico methods and their significance in drug development.

ParameterDescriptionImportance
Solubility The ability of a compound to dissolve in a solvent (e.g., water).Crucial for absorption from the gastrointestinal tract; poor solubility can lead to low bioavailability. researchgate.net
LogP / LogD Measures of lipophilicity (fat-solubility). LogP is for the neutral form; LogD is for a specific pH.Influences membrane permeability, plasma protein binding, and metabolism. A balanced value is often desired. researchgate.net
Plasma Protein Binding (PPB) The extent to which a drug binds to proteins in blood plasma.Only the unbound fraction of a drug is free to exert its pharmacological effect and be metabolized or excreted. mdpi.com
Blood-Brain Barrier (BBB) Permeability The ability to cross the protective barrier separating the brain from circulating blood.Essential for drugs targeting the central nervous system (CNS), but undesirable for peripherally acting drugs. mdpi.com
CYP450 Inhibition/Metabolism Interaction with Cytochrome P450 enzymes, which are major players in drug metabolism.Inhibition can lead to dangerous drug-drug interactions. Prediction of metabolic stability helps estimate a drug's half-life. acs.org
Lipinski's Rule of Five A set of rules of thumb to evaluate drug-likeness and potential for oral absorption.Helps to quickly filter out compounds with physicochemical properties likely to cause poor absorption or permeation. nih.gov

By leveraging these predictive models, researchers can proactively design derivatives of this compound that not only possess desired biological activity but also have favorable pharmacokinetic profiles, thereby increasing the probability of developing a successful therapeutic agent. nih.govpharmtech.com

In Silico Toxicity Predictions

Aromatic amines are a well-known class of compounds that can be associated with mutagenicity and carcinogenicity. nih.govnih.gov This toxicity is often linked to their metabolic activation by cytochrome P450 enzymes to form reactive N-hydroxy intermediates, which can then interact with DNA. nih.gov Therefore, a primary concern for this compound would be its potential for genotoxicity. Computational models, such as those based on (Quantitative) Structure-Activity Relationships or (Q)SAR, are designed to identify such structural alerts. dergipark.org.tr For instance, the presence of the primary aromatic amine in this compound would likely trigger a positive alert for mutagenicity in many predictive software programs. nih.gov

Beyond genotoxicity, other toxicological endpoints are also critical to assess. These can be predicted using a variety of computational tools that analyze a compound's similarity to known toxicants and its physicochemical properties. The table below summarizes the likely in silico toxicological predictions for this compound based on the known properties of its chemical class.

Table 1: Predicted In Silico Toxicological Profile of this compound

Toxicity EndpointPredicted OutcomeRationale/Structural Alert
Mutagenicity (Ames Test) Potential for mutagenicityPresence of a primary aromatic amine moiety, which can be metabolically activated to a reactive N-hydroxyarylamine. nih.gov
Carcinogenicity Potential for carcinogenicityAromatic amines are a structural class with known carcinogenic members. nih.gov The potential for mutagenicity is often linked to carcinogenicity.
Hepatotoxicity Possible hepatotoxicityThe liver is a primary site of metabolism for aromatic amines, and reactive metabolites can lead to liver injury. nih.gov
Skin Sensitization Low to moderate potentialWhile not a strong sensitizer, the reactivity of the amine group could lead to some potential for skin sensitization.

Metabolic Fate and Metabolite Identification

The metabolic fate of a compound dictates its duration of action, its potential for accumulation, and the formation of potentially active or toxic metabolites. The metabolism of this compound is expected to proceed through several key pathways, primarily involving the ester and aromatic amine functional groups.

The initial and most probable metabolic transformation would be the hydrolysis of the methyl ester group by esterases, which are abundant in the liver, plasma, and other tissues. This reaction would yield 3-amino-5-methoxybenzoic acid as the primary metabolite.

Concurrently, the aromatic amine moiety is susceptible to several metabolic reactions. Phase I metabolism, primarily mediated by cytochrome P450 enzymes, could lead to N-oxidation, forming the corresponding N-hydroxylamine. This is a critical step, as this metabolite is often implicated in the mutagenic and carcinogenic effects of aromatic amines. nih.gov

Phase II metabolism would involve the conjugation of the parent compound or its Phase I metabolites. The amino group can undergo N-acetylation by N-acetyltransferases (NATs) to form Methyl 3-acetamido-5-methoxybenzoate. The methoxy group could potentially undergo O-demethylation to yield a phenolic metabolite, which would then be rapidly conjugated through glucuronidation or sulfation. The carboxylic acid formed from ester hydrolysis would also be a substrate for glucuronidation.

Based on these established metabolic pathways for related compounds, a proposed metabolic scheme for this compound is presented below.

Table 2: Proposed Metabolic Pathways and Metabolites of this compound

Metabolic PathwayEnzyme(s) InvolvedProposed Metabolite(s)Potential Biological Significance
Ester Hydrolysis Esterases3-amino-5-methoxybenzoic acidLikely a major and less active metabolite.
N-Acetylation N-acetyltransferases (NATs)Methyl 3-acetamido-5-methoxybenzoateGenerally considered a detoxification pathway.
N-Oxidation Cytochrome P450sMethyl 3-(hydroxyamino)-5-methoxybenzoateA potentially reactive metabolite associated with toxicity. nih.gov
O-Demethylation Cytochrome P450sMethyl 3-amino-5-hydroxybenzoateCreates a phenolic group for further conjugation.
Glucuronidation UGTs3-amino-5-methoxybenzoic acid glucuronide; 3-(glucuronosylamino)-5-methoxybenzoateWater-soluble conjugates for excretion.
Sulfation SULTs3-amino-5-hydroxybenzoate sulfateWater-soluble conjugate for excretion.

The identification and characterization of these metabolites would be essential in a comprehensive evaluation of the pharmacological and toxicological profile of this compound and its derivatives.

Future Directions and Emerging Research Areas

Development of Novel Analytical Methodologies for Trace Analysis

The detection and quantification of Methyl 3-amino-5-methoxybenzoate at trace levels are crucial for pharmacokinetic studies, environmental monitoring, and quality control in industrial processes. Future research is expected to focus on developing highly sensitive and selective analytical methods. Current advanced techniques for similar compounds, such as aminobenzoic acid derivatives, can be adapted and optimized.

Sensitive methods have been developed for other amino acids and their derivatives, achieving detection limits in the picomolar (pM) range. nih.govdss.go.th These often involve derivatization followed by capillary liquid chromatography. For instance, derivatization with o-phthalaldehyde/tert-butyl thiol allows for electrochemical detection with high sensitivity. nih.govdss.go.th Another approach for amino acid enantiomers uses a mobile phase of aqueous perchloric acid, enabling low-wavelength UV detection (200 nm) and online derivatization for fluorimetric detection, capable of identifying impurities as low as 0.001%. nih.gov

Future methodologies for this compound could leverage these principles. Research could focus on creating specific derivatizing agents that react selectively with the amino group of the compound, enhancing its chromatographic retention and detector response.

Table 1: Potential Analytical Methodologies for Trace Analysis

Analytical TechniquePotential Application for this compoundExpected Benefits
Capillary Liquid Chromatography (LC) with Electrochemical DetectionSeparation and quantification in complex biological matrices after derivatization. dss.go.thHigh sensitivity (pM detection limits), suitable for microdialysis samples. nih.gov
High-Pressure Liquid Chromatography (HPLC) with UV/Fluorimetric DetectionQuantification of impurities and enantiomeric excess. nih.govHigh precision for trace level determination. nih.gov
Mass Spectrometry (MS) Coupling (LC-MS/MS)Structural confirmation and highly selective quantification in complex mixtures.High specificity and sensitivity, reducing the need for extensive sample cleanup.
Surface-Enhanced Raman Spectroscopy (SERS)Direct, label-free detection on specifically prepared substrates.Rapid analysis with minimal sample preparation.

Exploration of Green Chemistry Synthetic Routes for Industrial Scale-Up

Traditional chemical syntheses often rely on harsh reagents and generate significant waste. The principles of green chemistry are driving research towards more sustainable and environmentally friendly production methods for compounds like this compound. nih.gov The focus is on reducing steps, using less hazardous materials, and improving atom economy. sioc-journal.cn

Several green approaches are being explored for the synthesis of substituted anilines and benzoates. beilstein-journals.orgrsc.org One promising direction is the use of solid acid catalysts, such as zirconium-based catalysts, which can replace corrosive liquid acids in esterification reactions and are easily recoverable and reusable. mdpi.com Another avenue is the development of one-pot syntheses that combine multiple reaction steps without isolating intermediates, saving time, solvents, and energy. sioc-journal.cnresearchgate.net For instance, a one-pot method for synthesizing 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been shown to increase yields by at least 30% over substep methods. sioc-journal.cn

Furthermore, biocatalysis and fermentation routes, starting from renewable feedstocks like glucose, are being developed for aminobenzoic acids. mdpi.com The shikimate pathway, a central metabolic route in microorganisms, can be engineered to produce chorismate, a key precursor for aminobenzoic acids. mdpi.com Adapting these biological systems for the specific synthesis of this compound represents a long-term goal for sustainable industrial production.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For this compound, methods like Density Functional Theory (DFT) can offer profound insights into its structure, electronics, and reaction mechanisms, guiding experimental work. researchgate.net

DFT calculations are widely used to study related aminobenzoate structures. nih.gov Such studies can determine optimized geometrical parameters, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, in a study of a related isoindole derivative of methyl benzoate (B1203000), DFT analysis showed the HOMO located over the substituted aromatic ring and the LUMO over the indole (B1671886) side, pinpointing sites of electrophilic and nucleophilic reactivity. nih.gov

Computational models can also be used to predict pKa values, as demonstrated for various aminobenzoic acid methyl esters, which is crucial for understanding their behavior in biological systems. acs.org Future computational work on this compound will likely focus on simulating its interaction with biological targets, elucidating enzymatic reaction mechanisms, and predicting the properties of its derivatives to guide the design of new functional molecules.

Table 2: Applications of Computational Modeling

Computational MethodResearch ApplicationInsights Gained
Density Functional Theory (DFT)Geometric optimization, electronic structure analysis (HOMO/LUMO), vibrational spectra. researchgate.netnih.govUnderstanding of chemical reactivity, stability, and spectroscopic properties. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions, such as hydrogen bonding. nih.govElucidation of intermolecular forces governing crystal packing and solvation.
Molecular Dynamics (MD) SimulationsSimulation of molecular behavior in solution or within a biological environment (e.g., enzyme active site). nih.govInformation on conformational flexibility, binding modes, and interaction energies.
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra (UV-Vis). researchgate.netCorrelation of electronic transitions with observed spectral properties.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

For this compound, AI/ML models can be employed to explore its potential as a scaffold for new therapeutic agents. By training models on data from similar compounds with known biological activities, it is possible to design novel derivatives with enhanced potency or selectivity for specific targets. For example, Quantitative Structure-Activity Relationship (QSAR) models, a foundational ML technique, have been used to design p-aminobenzoic acid derivatives as cholinesterase inhibitors for Alzheimer's disease. nih.gov

Investigation of Bioorthogonal and Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov "Click chemistry" is a subset of these reactions known for being highly specific, efficient, and simple. wikipedia.orgorganic-chemistry.org The aniline (B41778) functional group in this compound makes it a prime candidate for applications in this exciting field.

Substituted anilines have been identified as highly effective nucleophilic catalysts for oxime ligations, a key bioconjugation reaction. acs.orgnih.gov Research has shown that anilines bearing electron-donating groups are superior catalysts. acs.orgnih.govresearchgate.net The methoxy (B1213986) group on this compound is an electron-donating group, suggesting it could be a highly efficient catalyst for labeling biomolecules like proteins and peptides under physiological conditions. researchgate.net In one study, a substituted aniline catalyst accelerated a model protein PEGylation reaction by 120-fold compared to the uncatalyzed reaction at neutral pH. acs.orgnih.gov

Anilines can also participate in other bioconjugation reactions, such as the three-component Mannich-type reaction, to form stable carbon-carbon bonds with tyrosine residues on proteins. rsc.org Again, anilines with electron-donating groups afford better conversion rates. rsc.org This opens up the possibility of using this compound or its derivatives as modular tools to attach probes, fluorophores, or drugs to specific biological targets. The development of click reactions involving this scaffold could provide new methods for molecular imaging, drug delivery, and understanding complex biological systems.

Q & A

Q. Basic | Structural Characterization

  • ¹H NMR analysis : DMSO-d₆ is a preferred solvent for resolving aromatic proton signals (δ 3.76–3.86 ppm for methoxy groups) .
  • Melting point determination : Sharp ranges (e.g., 79–82°C) confirm purity, with deviations indicating impurities requiring recrystallization .
  • Chromatographic validation : Consistency in Rf values across solvent systems ensures reproducibility .
  • Mass spectrometry : Complementary use of ESI-MS to confirm molecular weights (e.g., C₂₆H₂₂N₄O₇ derivatives) .

How can crystallographic data contradictions in this compound derivatives be resolved?

Q. Advanced | Crystallography & Data Analysis

  • Refinement software : SHELXL is widely used for small-molecule refinement, particularly for high-resolution data or twinned crystals. Its robustness in handling anisotropic displacement parameters improves model accuracy .
  • Validation metrics : Analyze R-factors (<5% for high-quality data) and check for residual electron density peaks to identify misplaced atoms .
  • Comparative analysis : Cross-reference with ORTEP-III-generated thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks .
  • Data deposition : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous compounds (e.g., triazine-based esters) .

How do substituent modifications on the triazine core influence bioactivity in this compound derivatives?

Q. Advanced | Structure-Activity Relationships

  • Electron-withdrawing groups : Bromo or nitro substituents (e.g., 5l derivatives) enhance electrophilicity, potentially increasing receptor binding affinity .
  • Methoxy positioning : Para-methoxy groups on phenoxy moieties improve solubility and π-π stacking interactions, critical for in vitro assays .
  • Functional group compatibility : Triazine cores tolerate diverse substituents (e.g., formyl, bromo), enabling modular libraries for high-throughput screening .
  • Receptor studies : Analogous benzamides (e.g., dopamine D2 antagonists) suggest methoxy and amino groups are critical for target engagement .

What strategies mitigate instability of this compound under acidic or oxidative conditions?

Q. Advanced | Stability Analysis

  • pH control : Buffered solutions (pH 6–8) prevent hydrolysis of the ester group .
  • Light-sensitive storage : Amber vials and inert atmospheres (N₂/Ar) reduce photooxidation of the amino group .
  • Thermal stability : DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (e.g., >180°C) .
  • Derivatization : Acetylation of the amino group enhances stability during long-term storage .

How can researchers validate spectroscopic data for this compound analogs?

Q. Basic | Data Interpretation

  • NMR referencing : Compare chemical shifts with NIST Chemistry WebBook entries for methyl benzoate derivatives (e.g., δ 3.8–4.0 ppm for methoxy groups) .
  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts highlight hydrogen-bonding interactions affecting signal splitting .
  • 2D techniques : HSQC and HMBC correlations resolve ambiguous aromatic proton assignments .
  • Cross-lab reproducibility : Interlaboratory validation using standardized protocols (e.g., 200 MHz vs. 500 MHz instruments) .

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